molecular formula C22H21Cl2N3O2 B2489485 2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide CAS No. 1251600-89-1

2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide

Cat. No. B2489485
M. Wt: 430.33
InChI Key: TWLIJKXWSOFCTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinyl acetamide derivatives involves multi-step chemical reactions, starting from simpler precursors. For instance, Kobayashi et al. (2007) describe a two-step synthesis process for related compounds, demonstrating the complexity and precision required in synthesizing such molecules. These processes often involve the addition of enolates to nitriles, followed by reactions with isocyanates under specific conditions to yield the desired pyrimidine derivatives (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidinyl acetamides is characterized by the presence of multiple functional groups and a complex core structure. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom, with intramolecular hydrogen bonds stabilizing the structure. This highlights the intricate three-dimensional arrangement and the importance of non-covalent interactions in determining the molecule's conformation and reactivity (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidinyl acetamides can undergo various chemical reactions, reflecting their chemical properties. Yale and Spitzmiller (1977) detailed reactions involving 2-acetoacetamidopyridines with phosgene, leading to chloro-pyrimidinones, indicating the reactive nature of these compounds towards electrophilic reagents. Such reactions are crucial for further derivatization and functionalization of the pyrimidine core (Yale & Spitzmiller, 1977).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

The compound has demonstrated significant antimicrobial and anti-inflammatory properties. Specifically, certain derivatives, including those similar in structure to the compound , have been synthesized and tested for their antimicrobial, anti-inflammatory, and analgesic activities. For instance, compounds with isoxazolyl pyrimidoquinolines and isoxazolyl chromenopyrimidinones structures exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012). Additionally, thiazolopyrimidine derivatives were synthesized and evaluated, with certain derivatives showing significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).

Antitumor Activities

Several derivatives of pyrimidinone and related compounds have been synthesized to explore their antitumor activities. For example, certain compounds demonstrated selective antitumor activities, where the configuration of the compound contributed to its effectiveness (Xiong Jing, 2011). Moreover, new series of pyrazolo[4,3-d]pyrimidines exhibited higher anticancer activity than doxorubicin, a standard drug, in some cases (Hafez et al., 2016). Another study reported the synthesis of certain pyrimidine derivatives with promising in vitro antitumor activity against breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Molecular Imprinting and Computational Studies

The compound and its derivatives have been used in molecular imprinting studies to create polymers with specific binding sites for certain substrates. An investigation involving the reaction of aminouracil with ethyl cyanoacetate under microwave irradiation yielded derivatives that were used to create molecularly imprinted polymers. These polymers were optimized using computational methods and showed potential for antimicrobial activities and paper sheet strength enhancement when used as organic fillers (Fahim et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in scientific research. For instance, its potential as a CDK2 inhibitor could be further investigated for possible applications in cancer treatment . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIJKXWSOFCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide

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